

# Application Note: Quantification of Infigratinib in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

Infigratinib is a potent and selective pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][2][3][4] It targets FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[1][5] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, is implicated in the pathogenesis of various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][6][7][8] Infigratinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways like the Ras-MAPK pathway, thereby suppressing tumor growth.[2][5][6]

Accurate quantification of infigratinib in tissue samples is crucial for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, efficacy, and safety profile. This application note provides a detailed protocol for the measurement of infigratinib in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9][10]

## **Signaling Pathway of Infigratinib**





Click to download full resolution via product page

Caption: Infigratinib inhibits the FGFR signaling cascade, blocking the downstream Ras-MAPK pathway.

### **Physicochemical Properties of Infigratinib**

Understanding the physicochemical properties of infigratinib is essential for developing effective sample preparation and analytical methods.

| Property              | Value                            | Source |
|-----------------------|----------------------------------|--------|
| Molecular Formula     | C26H31Cl2N7O3                    | [1]    |
| Molecular Weight      | 560.5 g/mol                      | [3]    |
| Water Solubility      | 0.0299 mg/mL                     | [4][5] |
| logP                  | 4.68 - 4.78                      | [4][5] |
| pKa (Strongest Basic) | 8.23                             | [4][5] |
| Protein Binding       | ~96.8% (concentration-dependent) | [5]    |

# Experimental Protocol: LC-MS/MS Quantification of Infigratinib in Tissue



This protocol outlines a general procedure for the extraction and quantification of infigratinib from tissue samples. Optimization may be required for specific tissue types.

### **Materials and Reagents**

- · Infigratinib analytical standard
- Internal Standard (IS), e.g., Dasatinib or a stable isotope-labeled infigratinib
- Homogenizer (e.g., bead beater, ultrasonic disruptor)
- · Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Blank tissue of the same type for matrix-matched calibration standards and quality controls (QCs)
- Microcentrifuge tubes
- Autosampler vials

#### **Standard and QC Sample Preparation**

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of infigratinib and the IS in a suitable organic solvent like DMSO or Methanol.
- Working Standard Solutions: Prepare serial dilutions of the infigratinib stock solution in 50:50
   ACN:Water to create working standards for spiking.
- Calibration Standards and QCs: Homogenize blank tissue in a suitable buffer (e.g., PBS) to create a tissue homogenate. Spike the blank tissue homogenate with the working standard solutions to prepare matrix-matched calibration standards and at least three levels of quality



control samples (Low, Medium, High). A typical calibration range might be 1-1000 ng/mL.[11] [12]

# Tissue Sample Preparation (Protein Precipitation Extraction)

- Weighing: Accurately weigh a portion of the tissue sample (e.g., 20-50 mg) into a homogenization tube.
- Homogenization: Add a volume of cold homogenization buffer (e.g., 4 volumes of PBS, resulting in a 1:5 w/v homogenate). Homogenize the tissue on ice until no visible tissue fragments remain.
- Aliquoting: Transfer a known volume (e.g., 50  $\mu$ L) of the tissue homogenate to a clean microcentrifuge tube.
- Protein Precipitation: Add 3-4 volumes of cold ACN containing the internal standard (e.g., 150-200 μL).
- Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

#### **LC-MS/MS Method Parameters**

The following are suggested starting parameters and should be optimized for the specific instrumentation used.



| Parameter          | Suggested Conditions                                                                                                                             |  |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| LC System          | UPLC or HPLC system                                                                                                                              |  |
| Column             | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm)[13]                                                                  |  |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                                                                                        |  |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                                                                                                 |  |
| Flow Rate          | 0.3 - 0.8 mL/min[12][13]                                                                                                                         |  |
| Gradient           | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.[13] |  |
| Injection Volume   | 2 - 5 μL                                                                                                                                         |  |
| Column Temperature | 40°C[13]                                                                                                                                         |  |
| MS System          | Triple quadrupole mass spectrometer                                                                                                              |  |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                                                                                                          |  |
| MRM Transitions    | Infigratinib: Precursor ion [M+H]+ ~560.2 -> Product ions (to be optimized) IS (e.g., Dasatinib): Precursor ion [M+H]+ ~488.2 -> Product ions    |  |

#### **Method Validation**

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:[10]

- Linearity: A linear range should be established with a correlation coefficient (r²) of >0.99.[14] [15]
- Accuracy and Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be within ±15% (±20% at the LLOQ).[14]



- Selectivity and Specificity: No significant interfering peaks should be present at the retention times of infigratinib and the IS in blank matrix.
- Matrix Effect: The effect of tissue components on ionization should be assessed.
- Extraction Recovery: The efficiency of the extraction process should be determined and consistent across QC levels.
- Stability: The stability of infigratinib in tissue homogenates under various storage and handling conditions (freeze-thaw, bench-top, post-preparative) should be evaluated.[13]

### **Quantitative Data Summary**

The following table summarizes typical performance characteristics for LC-MS/MS methods for infigratinib quantification. Note that these values are primarily from plasma or microsome studies and may vary for different tissue types.



| Parameter                          | Value Reported  | Matrix                    | Reference |
|------------------------------------|-----------------|---------------------------|-----------|
| Linear Range                       | 5 - 500 ng/mL   | Human Liver<br>Microsomes | [14]      |
| 1 - 1640 ng/mL                     | Human Plasma    | [11][12]                  |           |
| 2 - 600 ng/mL                      | Rat Plasma      | [13]                      |           |
| Lower Limit of Quantitation (LLOQ) | 4.71 ng/mL      | Human Liver<br>Microsomes | [14]      |
| 1.0 ng/mL                          | Human Plasma    | [12]                      |           |
| 2.0 ng/mL                          | Rat Plasma      | [13]                      |           |
| Intra-day Precision<br>(%CV)       | < 7.3%          | Human Liver<br>Microsomes | [14]      |
| Inter-day Precision (%CV)          | < 7.3%          | Human Liver<br>Microsomes | [14]      |
| Intra-day Accuracy<br>(%RE)        | within ± 7.3%   | Human Liver<br>Microsomes | [14]      |
| Inter-day Accuracy<br>(%RE)        | within ± 7.3%   | Human Liver<br>Microsomes | [14]      |
| Mean Recovery                      | 96.36% - 98.14% | Human Plasma              | [11][12]  |

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the extraction and analysis of infigratinib from tissue samples.



#### Conclusion

This application note provides a comprehensive framework for the quantitative analysis of infigratinib in tissue samples using LC-MS/MS. The described protocol, including sample homogenization, protein precipitation, and LC-MS/MS analysis, offers a robust and sensitive method for preclinical research. Proper method validation is critical to ensure the generation of accurate and reliable data for pharmacokinetic and drug distribution studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. nbinno.com [nbinno.com]
- 3. Infigratinib | C26H31Cl2N7O3 | CID 53235510 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Infigratinib used for? [synapse.patsnap.com]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 9. Development and validation of a LC-MS/MS method for in vivo quantification of metaiodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. development-of-an-lc-ms-ms-technique-and-its-validation-for-the-determination-of-infigratinib-in-human-k2edta-plasma-pharmacokinetics-in-healthy-rabbits Ask this paper | Bohrium [bohrium.com]
- 12. japsonline.com [japsonline.com]
- 13. arabjchem.org [arabjchem.org]



- 14. LC-MS/MS method for the quantification of the anti-cancer agent infigratinib: Application for estimation of metabolic stability in human liver microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Infigratinib in Tissue Samples by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#protocol-for-measuring-infigratinib-concentration-in-tissue-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com